Bis(10-carboxydecyl)disulfide

Catalog No.
S1939355
CAS No.
23483-56-9
M.F
C22H42O4S2
M. Wt
434.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(10-carboxydecyl)disulfide

CAS Number

23483-56-9

Product Name

Bis(10-carboxydecyl)disulfide

IUPAC Name

11-(10-carboxydecyldisulfanyl)undecanoic acid

Molecular Formula

C22H42O4S2

Molecular Weight

434.7 g/mol

InChI

InChI=1S/C22H42O4S2/c23-21(24)17-13-9-5-1-3-7-11-15-19-27-28-20-16-12-8-4-2-6-10-14-18-22(25)26/h1-20H2,(H,23,24)(H,25,26)

InChI Key

ZVJYVLSWSYMCMF-UHFFFAOYSA-N

SMILES

C(CCCCCSSCCCCCCCCCCC(=O)O)CCCCC(=O)O

Canonical SMILES

C(CCCCCSSCCCCCCCCCCC(=O)O)CCCCC(=O)O

Self-Assembling Nanostructures:

The combination of hydrophobic chains and hydrophilic carboxylic acid groups in Bis(10-carboxydecyl)disulfide suggests its potential to self-assemble into ordered nanostructures. These structures could find applications in drug delivery, biosensors, and tissue engineering due to their ability to interact with biological systems [].

Material Modification:

The disulfide bond in Bis(10-carboxydecyl)disulfide can be cleaved under reducing conditions. This property could be exploited to modify surfaces by creating cleavable linkages between the material and the molecule. This could be useful in applications like controlled drug release or stimuli-responsive materials [].

Research into Disulfide Bonds:

Bis(10-carboxydecyl)disulfide can serve as a model compound for studying the behavior of disulfide bonds in biological and chemical systems. Disulfide bonds play a crucial role in protein folding and function, and understanding their properties is essential in various fields of research [].

Bis(10-carboxydecyl)disulfide is a synthetic compound classified as a disulfide, characterized by its molecular formula C22H42O4S2C_{22}H_{42}O_{4}S_{2} and a molecular weight of 434.70 g/mol. This compound features two carboxylic acid groups attached to a long carbon chain, contributing to its unique properties and functionality. The presence of disulfide bonds imparts specific chemical reactivity, making it valuable in various scientific applications .

  • Function as a linker molecule: The combination of hydrophobic and hydrophilic moieties might allow BCDD to bridge interfaces between different environments in cells or materials.
  • Deliver functional groups: The carboxylic acid group could be used to attach other molecules or biomolecules to BCDD, creating targeted functionalities.

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially yielding sulfonic acids.
  • Reduction: Reduction reactions can be facilitated by sodium borohydride or lithium aluminum hydride, leading to the formation of thiols.
  • Substitution: The compound can engage in substitution reactions under suitable conditions with nucleophiles or electrophiles .

These reactions highlight the versatility of Bis(10-carboxydecyl)disulfide in organic synthesis and its potential for further functionalization.

Research indicates that Bis(10-carboxydecyl)disulfide exhibits notable biological activity. Its ability to form disulfide bonds with thiol groups in proteins allows it to modulate protein structure and function, influencing various biochemical pathways and cellular processes. This property is particularly relevant in drug development and therapeutic applications, where the modulation of protein interactions is crucial .

The synthesis of Bis(10-carboxydecyl)disulfide typically involves the oxidation of corresponding thiols. A common laboratory method includes:

  • Reaction of an Alkyl Halide: An alkyl halide reacts with sodium thiosulfate pentahydrate in dimethyl sulfoxide at elevated temperatures (60–70°C).
  • Oxidation of Thiols: Industrially, thiols are oxidized using various oxidizing agents to produce this compound on a larger scale, ensuring high yield and purity .

These methods underscore the compound's accessibility for research and industrial applications.

Bis(10-carboxydecyl)disulfide finds applications across multiple fields:

  • Chemical Research: It serves as a reagent in organic synthesis and the development of new compounds.
  • Biological Studies: The compound is investigated for its role in biochemical processes and potential therapeutic applications.
  • Material Science: It is utilized in producing self-assembling materials and contact printing technologies .

These diverse applications reflect its significance in both academic research and industrial settings.

Interaction studies involving Bis(10-carboxydecyl)disulfide focus on its ability to form disulfide bonds with proteins, which can significantly affect protein folding and stability. Such studies are crucial for understanding its potential therapeutic roles, particularly in drug design where protein interactions are vital for efficacy .

Several compounds exhibit structural similarities to Bis(10-carboxydecyl)disulfide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3,3′-Dithiodipropionic AcidContains two carboxylic acid groups but shorter chainsUsed primarily as a chain transfer agent
4,4′-Dithiodibutyric AcidSimilar disulfide structure with shorter alkyl chainsKnown for its utility in polymer chemistry
2-Hydroxyethyl DisulfideFeatures hydroxyl groups instead of carboxylic acidsActs differently in biological systems
4-Aminophenyl DisulfideContains an amino group, affecting reactivityUseful in dye chemistry
2,2′-Dithiodibenzoic AcidAromatic structure with disulfide linkageEmployed in stabilizing polymers

Uniqueness: Bis(10-carboxydecyl)disulfide stands out due to its long carbon chain and dual carboxylic acid groups, which enhance its solubility and reactivity compared to other similar compounds. Its specific structural features allow for unique interactions within biological systems, making it a subject of interest for further research .

XLogP3

7.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11,11'-Disulfanediyldiundecanoic acid

Dates

Modify: 2024-04-14

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